N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5/c1-16(2)11-14-12(17(3)4)18(15-11)10-7-5-6-9(13)8-10/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVUXIAHQJUOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine typically involves multiple steps, starting with the formation of the triazole ring. One common method includes the reaction of 3-chlorophenyl hydrazine with formic acid to form the triazole core, followed by subsequent functionalization with dimethylamine groups.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the manufacturing of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to structurally related triazole derivatives with diverse substituents and biological activities. Key comparisons include:
Pharmacological Potential
- Anticancer Activity: Triazole derivatives such as N-(2-nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine (compound 2.1) exhibit anticancer activity via mechanisms involving kinase inhibition or apoptosis induction . The target compound’s dimethylamino groups may enhance solubility and target binding compared to nitro or phenyl substituents.
- However, the cyclobutyl core in Sibutramine analogs differs from the triazole in the target, likely altering receptor affinity .
- Pesticidal Applications : Derivatives like N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocyclyl amide demonstrate pesticidal uses, highlighting the versatility of triazole scaffolds. The target compound’s lack of sulfonyl or pyrimidinyl groups may limit pesticidal efficacy .
Physicochemical Properties
- Melting Points: Triazole derivatives with polar substituents (e.g., nitro or sulfonyl groups) exhibit high melting points (>300°C), while dimethylamino groups in the target compound may reduce crystallinity, lowering the melting point .
Electronic and Steric Effects
- Electron-Donating Groups: The dimethylamino substituents in the target compound may increase electron density on the triazole ring, favoring interactions with electrophilic biological targets. This contrasts with electron-withdrawing groups (e.g., sulfonyl in ), which reduce reactivity .
- Steric Hindrance: Bulky substituents like thienylsulfonyl () or methoxyphenyl () may hinder target binding compared to the smaller dimethylamino groups in the target compound.
Biological Activity
N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This report synthesizes findings from various studies to elucidate its biological activity, particularly in the context of antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound belongs to the class of 1,2,4-triazoles, which are known for their broad spectrum of biological activities. The presence of the chlorophenyl and dimethylamino groups enhances its pharmacological potential.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazole derivatives. For instance:
- Antibacterial Effects : Research indicates that compounds containing a triazole ring exhibit significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The synthesized derivatives showed inhibition zones comparable to standard antibiotics .
- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Triazoles may also act as enzyme inhibitors, targeting specific bacterial enzymes involved in cell wall biosynthesis .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Inhibition of Thymidylate Synthase : This compound has shown promising results in inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds with similar structures demonstrated IC50 values ranging from 1.95 to 4.24 μM against TS, indicating potent anticancer activity .
- Cell Proliferation Studies : In vitro studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines. The mechanisms include cell cycle arrest and induction of oxidative stress leading to cancer cell death .
Enzyme Inhibition
The compound's ability to inhibit various enzymes adds another layer to its biological activity:
- Cholinesterase Inhibition : Triazole derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets for treating neurodegenerative diseases like Alzheimer's. The IC50 values for these activities often fall within the low micromolar range, showcasing their potential as therapeutic agents .
Case Study 1: Antimicrobial Evaluation
A series of triazole derivatives were synthesized and evaluated for their antimicrobial properties against clinical isolates of E. coli and S. aureus. The results showed that several compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | 16 | 8 |
| This compound | 8 | 4 |
Case Study 2: Anticancer Activity
In a study assessing the cytotoxic effects on human cancer cell lines, the compound exhibited significant antiproliferative activity with IC50 values indicating effective inhibition of cancer cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| HeLa (Cervical) | 4.0 |
| A549 (Lung) | 6.0 |
Q & A
Q. How can researchers validate the compound’s role in catalytic cycles or supramolecular assemblies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
